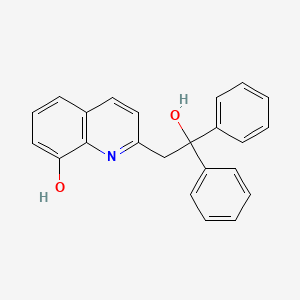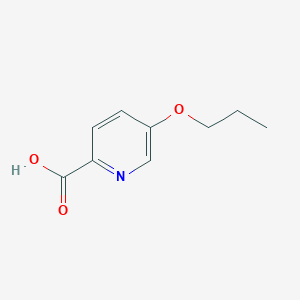![molecular formula C17H26N2O B13998095 2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanol](/img/structure/B13998095.png)
2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanol is a complex organic compound characterized by a spirocyclic structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzylamine with a spirocyclic ketone, followed by reduction and subsequent functionalization to introduce the ethanol group . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanol can undergo various chemical reactions, including:
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .
Wissenschaftliche Forschungsanwendungen
2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanol exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects . The exact pathways involved are still under investigation, but preliminary studies suggest a role in modulating neurotransmitter systems and inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzyl-2,8-diazaspiro[4.5]decane: This compound shares the spirocyclic core but lacks the ethanol group, leading to different chemical properties and applications.
2-(2,8-Diazaspiro[4.5]decan-8-yl)acetonitrile: Another related compound with a nitrile group instead of the benzyl group, used in different synthetic applications.
Uniqueness
. This uniqueness makes it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C17H26N2O |
|---|---|
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
2-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanol |
InChI |
InChI=1S/C17H26N2O/c20-13-12-18-9-6-17(7-10-18)8-11-19(15-17)14-16-4-2-1-3-5-16/h1-5,20H,6-15H2 |
InChI-Schlüssel |
IRCIUFKQAXAMHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC12CCN(C2)CC3=CC=CC=C3)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


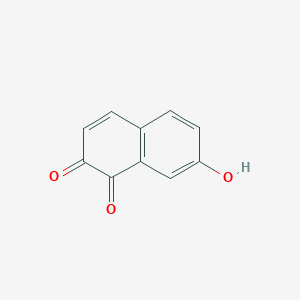
![6-amino-5-[(3,4-dichlorophenyl)methylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B13998016.png)


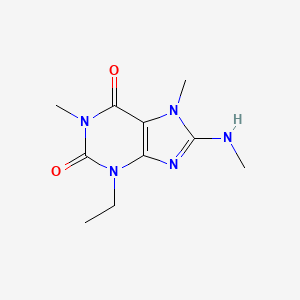
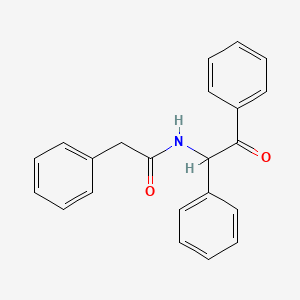

![N,N'-(Piperazine-1,4-diyl)bis[1-(4-chloro-3-nitrophenyl)methanimine]](/img/structure/B13998062.png)

![3-Methyl-3-[(2-methyloxiran-2-yl)-[(2-methylpropan-2-yl)oxy]methoxy]oxetan-2-one](/img/structure/B13998066.png)
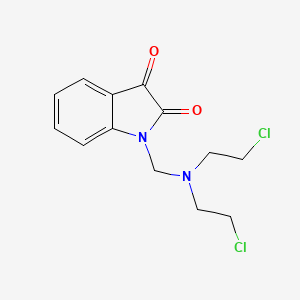
![Acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester](/img/structure/B13998079.png)
